Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]-
Brand Name: Vulcanchem
CAS No.: 78521-44-5
VCID: VC8445485
InChI: InChI=1S/C12H17NO4S/c1-10-5-7-11(8-6-10)18(16,17)13(2)9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33

Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]-

CAS No.: 78521-44-5

Cat. No.: VC8445485

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33

* For research use only. Not for human or veterinary use.

Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- - 78521-44-5

Specification

CAS No. 78521-44-5
Molecular Formula C12H17NO4S
Molecular Weight 271.33
IUPAC Name 4-[methyl-(4-methylphenyl)sulfonylamino]butanoic acid
Standard InChI InChI=1S/C12H17NO4S/c1-10-5-7-11(8-6-10)18(16,17)13(2)9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Standard InChI Key RGXXTJWBVZXCPP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a four-carbon butanoic acid chain (CH2CH2CH2COOH\text{CH}_{2}\text{CH}_{2}\text{CH}_{2}\text{COOH}) with a sulfonamide group (SO2NH\text{SO}_{2}\text{NH}) substituted at the fourth carbon. The sulfonamide nitrogen is further bonded to a 4-methylphenyl group (C6H4CH3\text{C}_{6}\text{H}_{4}\text{CH}_{3}), creating a hybrid structure that combines aromatic, sulfonic, and carboxylic acid functionalities . This arrangement confers amphiphilic properties, enabling solubility in both polar and non-polar solvents under specific conditions.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC11H15NO4S\text{C}_{11}\text{H}_{15}\text{NO}_{4}\text{S}
Molecular Weight257.31 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coeff.)Not reported

The absence of melting/boiling point data in available sources highlights gaps in publicly accessible characterization studies .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with γ-aminobutyric acid (GABA) under basic conditions. Triethylamine is typically employed to neutralize HCl generated during the sulfonamide bond formation. The reaction proceeds as follows:

4-Methylbenzenesulfonyl chloride+H2N-CH2CH2CH2COOHEt3N4-[(4-Methylphenyl)sulfonyl]aminobutanoic acid+HCl\text{4-Methylbenzenesulfonyl chloride} + \text{H}_{2}\text{N-CH}_{2}\text{CH}_{2}\text{CH}_{2}\text{COOH} \xrightarrow{\text{Et}_{3}\text{N}} \text{4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid} + \text{HCl}

Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography, yielding >95% purity as reported by suppliers .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to enhance mixing efficiency and reduce reaction times. Post-synthesis, the crude product undergoes crystallization, followed by vacuum drying to remove residual solvents. Industrial batches are standardized to ≥98% purity, with strict quality control measures to minimize byproducts such as unreacted sulfonyl chloride or hydrolyzed intermediates .

SupplierQuantityPrice (USD)PurityUpdated
TRC100 mg$1,200Not specified2021-12-16
Matrix Scientific500 mg$158Not specified2021-12-16
AK Scientific500 mg$263Not specified2021-12-16

The stark price disparity (e.g., $1,200 for 100 mg vs. $158 for 500 mg) suggests differences in purity grades, sourcing logistics, or supplier-specific markup strategies .

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